molecular formula C13H12N2O2 B13492648 Methyl 3-amino-4-(pyridin-4-yl)benzoate

Methyl 3-amino-4-(pyridin-4-yl)benzoate

Cat. No.: B13492648
M. Wt: 228.25 g/mol
InChI Key: VJFLAWZYLCKEIE-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(pyridin-4-yl)benzoate typically involves the esterification of 3-amino-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(pyridin-4-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Uniqueness

Methyl 3-amino-4-(pyridin-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a pyridinyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-amino-4-pyridin-4-ylbenzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-8H,14H2,1H3

InChI Key

VJFLAWZYLCKEIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)N

Origin of Product

United States

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